molecular formula C24H20N2O5 B11064710 3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11064710
M. Wt: 416.4 g/mol
InChI Key: AJOVDCIQOVYCKG-UHFFFAOYSA-N
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Description

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzodioxin ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzoyl derivative, which is then reacted with acetic anhydride to introduce the acetamido group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the benzoyl and acetamido groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxin ring system and acetamido group make it particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

3-acetamido-N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C24H20N2O5/c1-15(27)25-18-9-5-8-17(12-18)24(29)26-20-14-22-21(30-10-11-31-22)13-19(20)23(28)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,25,27)(H,26,29)

InChI Key

AJOVDCIQOVYCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Origin of Product

United States

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